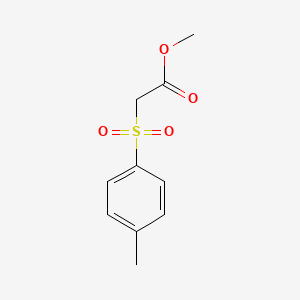
Acetato de p-toluensulfonilo de metilo
Descripción general
Descripción
“Methyl [(4-methylphenyl)sulfonyl]acetate” is a chemical compound with the linear formula C10H11NO5S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of “Methyl [(4-methylphenyl)sulfonyl]acetate” is C10H11NO5S . The molecular weight is 257.267 .Physical and Chemical Properties Analysis
“Methyl [(4-methylphenyl)sulfonyl]acetate” is a clear colorless to yellow liquid after melting . It has a molecular weight of 257.267 .Aplicaciones Científicas De Investigación
Ingrediente Farmacéutico Activo
El acetato de p-toluensulfonilo de metilo se utiliza en el proceso de fabricación de ingredientes farmacéuticos activos . Actúa como contraión para la formación de sales . Este compuesto puede formarse cuando el ácido reacciona con metanol, etanol o propanol utilizados en la vía de reacción .
Cuantificación de Impurezas Genotóxicas
Este compuesto se utiliza en la cuantificación precisa y fiable de las impurezas genotóxicas de p-toluensulfonatos en un ingrediente farmacéutico activo mediante HPLC-UV . Estos compuestos son carcinógenos; por lo tanto, deben controlarse y cuantificarse con precisión tanto durante el proceso como en el control final de la sustancia farmacéutica .
Síntesis Química
El this compound se utiliza en la síntesis de varios compuestos químicos . Por ejemplo, participa en la reacción de sustitución selectiva 1 de tetrazol .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It has been noted that the compound participates in selective 1-substitution reactions of tetrazole .
Biochemical Pathways
It’s known that the compound has a role in the formation of a stable Solid Electrolyte Interphase (SEI) layer in lithium-ion batteries , but the exact pathways and their downstream effects require further investigation.
Result of Action
In the context of lithium-ion batteries, it has been observed that the compound contributes to the formation of a stable SEI layer, promoting faster lithium intercalation/deintercalation kinetics .
Análisis Bioquímico
Biochemical Properties
It is known to participate in selective 1-substitution reactions of tetrazole
Cellular Effects
It has been used as an electrolyte additive in Li-ion batteries, where it forms a stable Solid Electrolyte Interphase (SEI) layer
Molecular Mechanism
It is known to participate in selective 1-substitution reactions of tetrazole
Temporal Effects in Laboratory Settings
In laboratory settings, Methyl p-toluenesulfonylacetate has been shown to form a stable SEI layer in Li-ion batteries . This suggests that it has a degree of stability and does not degrade quickly. The long-term effects of Methyl p-toluenesulfonylacetate on cellular function in in vitro or in vivo studies have not been documented.
Propiedades
IUPAC Name |
methyl 2-(4-methylphenyl)sulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-3-5-9(6-4-8)15(12,13)7-10(11)14-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUZMDKWJWSBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964653 | |
| Record name | Methyl (4-methylbenzene-1-sulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50397-64-3 | |
| Record name | Methyl ((4-methylphenyl)sulfonyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050397643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (4-methylbenzene-1-sulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


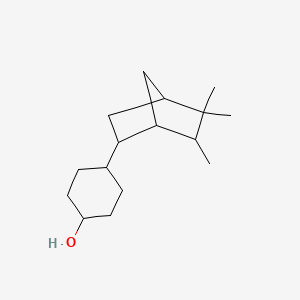

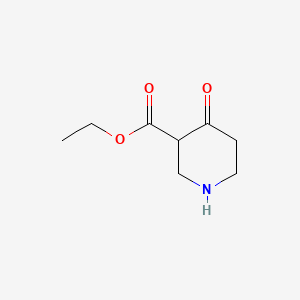
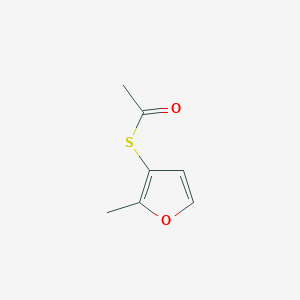

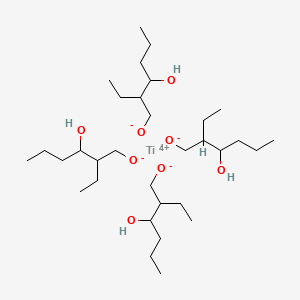



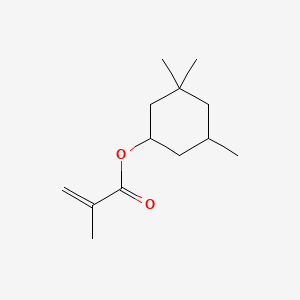
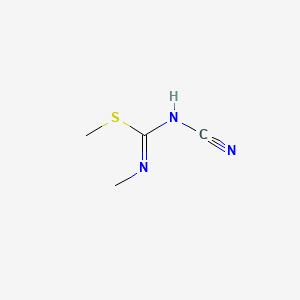
![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)


